5-Chloro-2-iodopyridin-3-OL
Overview
Description
5-Chloro-2-iodopyridin-3-OL: is a halogenated heterocyclic compound with the molecular formula C5H3ClINO and a molecular weight of 255.44 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound is characterized by the presence of chlorine and iodine atoms at the 5th and 2nd positions, respectively, and a hydroxyl group at the 3rd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodopyridin-3-OL can be achieved through various methods, including halogenation and hydroxylation reactions. One common method involves the iodination of 5-chloropyridin-3-OL using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2-iodopyridin-3-OL can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group at the 3rd position can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of pyridin-3-OL derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed:
Substitution Products: Various substituted pyridin-3-OL derivatives depending on the nucleophile used.
Oxidation Products: Pyridin-3-one or pyridin-3-aldehyde derivatives.
Reduction Products: Dehalogenated pyridin-3-OL derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-iodopyridin-3-OL is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds and pharmaceuticals .
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators .
Medicine: this compound derivatives have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: The compound is used in the development of agrochemicals, dyes, and materials science .
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodopyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of the target protein and affecting downstream signaling pathways . The presence of halogen atoms enhances its binding affinity and specificity towards the target .
Comparison with Similar Compounds
- 4-Chloro-2-iodopyridin-3-OL
- 5-Iodopyridin-3-OL
- 3-Iodopyridin-4-OL
- 5-Chloro-2-methoxypyridin-3-OL
- 2-Chloro-5-iodopyridin-3-OL
Comparison: 5-Chloro-2-iodopyridin-3-OL is unique due to the specific positioning of chlorine and iodine atoms, which influences its reactivity and binding properties. Compared to other halogenated pyridines, it offers distinct advantages in terms of synthetic versatility and biological activity .
Properties
IUPAC Name |
5-chloro-2-iodopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClINO/c6-3-1-4(9)5(7)8-2-3/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXDMQDFLOQJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627714 | |
Record name | 5-Chloro-2-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-16-1 | |
Record name | 5-Chloro-2-iodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80627714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-iodopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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